Lipophilicity and Topological Polar Surface Area Differentiate the Tetrahydronaphthalene Amide from Imidazolylpropyl Amide Wnt Agonists
The target compound’s 1,2,3,4‑tetrahydronaphthalen‑1‑yl amide confers significantly higher calculated lipophilicity (PubChem XLogP = 4.2) and a comparable topological polar surface area (TPSA = 68 Ų) relative to the imidazolylpropyl amide Wnt agonist SKL2001 (XLogP = 1.3, TPSA = 76 Ų) [1][2]. The +2.9 log unit increase translates to a theoretical 100‑fold greater partition into lipid membranes, which may enhance blood‑brain barrier permeability and alter selectivity against polar‑groove‑binding targets [3].
| Evidence Dimension | Calculated lipophilicity (XLogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP = 4.2, TPSA = 68 Ų |
| Comparator Or Baseline | SKL2001 (Wnt/β‑catenin agonist, CAS 909089‑13‑0): XLogP = 1.3, TPSA = 76 Ų |
| Quantified Difference | ΔXLogP = +2.9; ΔTPSA = −8 Ų |
| Conditions | Calculated properties from PubChem (XLogP3 algorithm; TPSA from fragment‑based method) |
Why This Matters
Procurement of the tetrahydronaphthalene derivative, rather than SKL2001, is essential for projects requiring a lipophilic, CNS‑penetrant isoxazole‑carboxamide scaffold, as the large logP difference cannot be compensated by dose adjustment of the more polar analog.
- [1] PubChem Compound Summary for CID 45504065 (XLogP = 4.2, TPSA = 68 Ų). Accessed 2026‑04‑29. View Source
- [2] PubChem Compound Summary for SKL2001 (CID 9917643). XLogP = 1.3, TPSA = 76 Ų. Accessed 2026‑04‑29. View Source
- [3] Wager TT, et al. Central Nervous System Multiparameter Optimization (CNS MPO) Desirability: Application in Drug Discovery. ACS Chem Neurosci. 2016;7(6):767‑775. PMID 27168267. (LogP and TPSA in CNS drug design.) View Source
